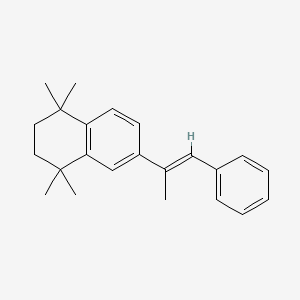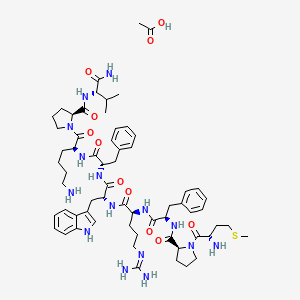
Z-Gly-Gly-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in biochemical assays to measure thrombin generation in platelet-rich plasma and platelet-poor plasma . The compound is particularly valuable in research related to blood coagulation and thrombin activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AMC involves the coupling of N-benzyloxycarbonylglycylglycyl-L-arginine with 4-methyl-7-coumarylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which is a fluorescent molecule .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include calcium chloride (CaCl2) and buffer solutions such as HEPES or Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured .
Scientific Research Applications
Z-Gly-Gly-Arg-AMC is extensively used in scientific research for various applications:
Blood Coagulation Studies: It is used to measure thrombin generation in platelet-rich plasma and platelet-poor plasma, providing insights into the coagulation process.
Drug Development: The compound is used in the screening of potential anticoagulant drugs by assessing their ability to inhibit thrombin activity.
Biochemical Assays: It serves as a substrate in various biochemical assays to study enzyme kinetics and activity.
Medical Diagnostics: This compound is used in diagnostic assays to evaluate coagulation disorders and monitor anticoagulant therapy.
Mechanism of Action
The mechanism of action of Z-Gly-Gly-Arg-AMC involves its hydrolysis by thrombin. Thrombin cleaves the amide bond between the arginine residue and the 4-methyl-7-coumarylamide, releasing the fluorescent molecule 7-amino-4-methylcoumarin . This fluorescence can be measured to quantify thrombin activity. The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Arg-pNA: Another thrombin-specific substrate that releases para-nitroaniline upon hydrolysis.
Z-Gly-Pro-Arg-AMC: A similar fluorogenic substrate used in thrombin generation assays.
Z-Leu-Arg-Gly-Gly-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon hydrolysis.
Uniqueness
Z-Gly-Gly-Arg-AMC is unique due to its high specificity for thrombin and its ability to produce a fluorescent signal upon hydrolysis. This makes it particularly useful in sensitive and quantitative assays for thrombin activity .
Properties
Molecular Formula |
C28H33N7O7 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1 |
InChI Key |
SXTGIAYWYXVNLT-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)


![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)


![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)

![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)


